PD173955 is a synthetic organic compound that belongs to the pyrido[2,3-d]pyrimidin-7-one class of compounds. It is a potent and selective inhibitor of protein tyrosine kinases, specifically targeting the Abelson (Abl) family kinases, including Bcr-Abl and c-Kit. [, , , , , , , , , , , , , , ]
PD173955 has been widely used as a research tool to study the roles of Abl kinases in various cellular processes, including cell signaling, proliferation, survival, and differentiation. It has also served as a lead compound for the development of new anticancer therapies. [, , , , , , , , , , , , , , ]
PD173955 contains a pyrido[2,3-d]pyrimidin-7-one core structure with a 2,6-dichlorophenyl substituent at the 6-position, an 8-methyl group, and a 3-(methylthio)phenylamino group at the 2-position. [, , , , , ]
The specific spatial arrangement of these substituents is crucial for the compound's binding affinity and selectivity towards its target kinases. [, , , , , ]
PD173955 acts as a competitive inhibitor of ATP binding to Abl kinases. It binds to the ATP-binding site of the kinase domain, blocking ATP binding and preventing the kinase from phosphorylating its downstream substrates. [, , , , , , , , , , , ]
This inhibition disrupts downstream signaling pathways involved in cell proliferation, survival, and other cellular processes. [, , , , , , , , , , , , , , ]
Importantly, PD173955 displays distinct binding characteristics compared to other Abl kinase inhibitors like Imatinib. While Imatinib preferentially binds to a specific inactive conformation of the kinase, PD173955 can target multiple forms, including active and inactive conformations, potentially explaining its greater potency. [, , ]
Studying Bcr-Abl-driven malignancies: PD173955 has been extensively used to study chronic myelogenous leukemia (CML) and other Bcr-Abl-driven cancers. It has been instrumental in understanding the mechanisms of Bcr-Abl-mediated transformation, identifying downstream signaling pathways, and developing resistance mechanisms. [, , , , , , ]
Investigating c-Kit signaling: PD173955 has been employed to investigate the role of c-Kit in various cellular processes, including hematopoiesis, mast cell function, and gastrointestinal stromal tumors (GIST). [, ]
Probing neuronal survival mechanisms: Studies have shown that PD173955 can influence neuronal survival by impacting IκB-β phosphorylation, a protein involved in the NF-κB pathway. This finding suggests a potential role for PD173955 in studying neurodegenerative diseases. [, ]
Exploring the role of Src kinases in mitosis: Research indicates that PD173955 can cause mitotic arrest by inhibiting Src kinases, highlighting its potential as a tool for dissecting the intricate mechanisms of cell cycle regulation. []
Lead compound for drug development: The potent inhibitory activity and favorable pharmacological profile of PD173955 have spurred the development of other kinase inhibitors for treating cancer and other diseases. [, , ]
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: 1613-31-6
CAS No.: